Regorafenib - 1019206-88-2

Regorafenib

Catalog Number: EVT-253046
CAS Number: 1019206-88-2
Molecular Formula: C21H15ClF4N4O3
Molecular Weight: 482.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Regorafenib (systematic name: 4-{4-[3-(4-chloro-3-trifluoromethylphenyl)ureido]phenoxy}-N-methylpyridine-2-carboxamide) is a potent, orally active multi-kinase inhibitor that displays a broad spectrum of anti-tumor activity. [] Regorafenib is classified as a tyrosine kinase inhibitor (TKI) due to its ability to inhibit multiple tyrosine kinases involved in tumor growth and progression. [] In scientific research, Regorafenib serves as a valuable tool for investigating the role of these kinases in various cellular processes and for developing novel therapeutic strategies for various cancers. []

Future Directions
  • Overcoming Drug Resistance: Identifying the mechanisms underlying acquired resistance to Regorafenib and exploring strategies to circumvent or reverse this resistance is crucial for enhancing its long-term efficacy. [, ]
  • Combination Therapies: Investigating the synergistic potential of Regorafenib with other anticancer agents, such as chemotherapy, targeted therapies, and immunotherapies, could lead to more effective treatment regimens for various cancers. [, , , , , ]
  • Biomarker Development: Identifying predictive biomarkers that can accurately stratify patients who are most likely to benefit from Regorafenib therapy is crucial for optimizing treatment outcomes and minimizing unnecessary toxicity. [, , ]
  • Exploring New Applications: Investigating the potential of Regorafenib in treating other cancer types, particularly those driven by the kinases it targets, could expand its therapeutic scope. []
  • Optimizing Treatment Regimens: Research is needed to determine the optimal dosing strategies, scheduling, and duration of Regorafenib treatment for different cancer types and patient populations. [, , ]

Sorafenib

Compound Description: Sorafenib is a multi-kinase inhibitor functioning as an anti-angiogenic agent. It's approved for treating advanced hepatocellular carcinoma (HCC) and is considered a first-line treatment option. [, ]

Relevance: Sorafenib serves as a foundation for developing improved HCC treatments, with Regorafenib being a more potent analog. [] Several studies investigate Regorafenib's efficacy in patients who progress on or after Sorafenib treatment, particularly in HCC recurrence after liver transplantation. [, ]

Stivarga

Relevance: The use of the trade name highlights the clinical context of the research, emphasizing Regorafenib's role as an approved drug for certain cancers. [, , ]

M-2 Metabolite

Compound Description: M-2 is a pharmacologically active metabolite of Regorafenib, produced by hepatic CYP3A-mediated metabolism. [] It exhibits a higher unbound fraction in plasma compared to Regorafenib and its other metabolites. []

Relevance: Higher unbound plasma concentrations of M-2 are associated with shorter survival in patients with metastatic colorectal cancer (mCRC) treated with Regorafenib. [] This finding suggests that the unbound form of M-2 may play a significant role in the clinical response to Regorafenib.

M-5 Metabolite

Compound Description: M-5 is another pharmacologically active metabolite of Regorafenib, generated through hepatic CYP3A metabolism. [] Like M-2, it exhibits a higher unbound fraction in plasma than Regorafenib itself. []

Relevance: While M-5 is pharmacologically active, its unbound plasma concentration is lower than M-2 and shows a weaker association with patient outcomes in the context of mCRC treatment with Regorafenib. []

ABC294640

Compound Description: ABC294640 is a specific inhibitor of Sphingosine Kinase 2 (SphK2). []

Relevance: ABC294640 is investigated in combination with Regorafenib to overcome acquired resistance to Regorafenib in HCC. [] This combination demonstrates efficacy in preclinical models, suggesting a potential therapeutic strategy for advanced HCC.

Magnolol

Compound Description: Magnolol is a natural compound with potential anti-tumor activity against various cancers. []

Relevance: Magnolol exhibits synergistic effects with Regorafenib in inhibiting HCC growth in vitro and in vivo. [] This combination therapy shows superior inhibition of metastasis and enhanced apoptosis induction compared to either agent alone.

Trifluridine/Tipiracil (FTD/TPI)

Compound Description: Trifluridine/Tipiracil (FTD/TPI) is a combination chemotherapy regimen used as a salvage therapy for refractory metastatic colorectal cancer. []

Relevance: Studies investigate the sequential administration of FTD/TPI and Regorafenib, aiming to enhance antitumor effects in mCRC. [] Findings suggest that the sequence of administration significantly affects the efficacy of the combination.

Lenvatinib

Compound Description: Lenvatinib is a tyrosine kinase inhibitor targeting various receptors, including vascular endothelial growth factor receptors (VEGFRs). []

Relevance: Lenvatinib is investigated for its potential to reverse Regorafenib resistance in HCC. [] Research suggests Lenvatinib downregulates the IGF1R/Mek/Erk signaling pathway, potentially offering a new therapeutic approach for Regorafenib-resistant HCC.

Sintilimab

Compound Description: Sintilimab is an anti-PD-1 antibody used in cancer immunotherapy. []

Relevance: Clinical studies assess the safety and efficacy of Regorafenib combined with Sintilimab as a second-line treatment for advanced HCC. [] Results indicate improved survival outcomes and manageable toxicity compared to Regorafenib alone.

Cadonilimab

Compound Description: Cadonilimab is a first-in-class bispecific antibody targeting both PD-1 and CTLA-4, aiming to enhance anti-tumor immunity. []

Relevance: Ongoing clinical trials are investigating the safety and efficacy of Cadonilimab combined with Regorafenib as a second-line or later therapy for advanced HCC. [] Preliminary findings suggest potential therapeutic benefits with manageable toxicity.

Overview

Regorafenib monohydrate is a pharmaceutical compound primarily recognized for its role as an orally administered inhibitor of multiple kinases. It is utilized in the treatment of various cancers, including metastatic colorectal cancer, advanced gastrointestinal stromal tumors, and hepatocellular carcinoma. The compound was approved by the U.S. Food and Drug Administration on September 27, 2012, and its indications were expanded to include hepatocellular carcinoma in April 2017 .

Source and Classification

Regorafenib is classified as a small molecule and falls under the category of kinase inhibitors. It is specifically designed to target multiple membrane-bound and intracellular kinases involved in oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment . The chemical formula for regorafenib monohydrate is C21_{21}H17_{17}ClF4_{4}N4_{4}O4_{4}·H2_{2}O, with a molecular weight of approximately 500.83 g/mol .

Synthesis Analysis

The synthesis of regorafenib monohydrate involves several steps that utilize specific organic solvents and controlled temperatures. A notable method includes dissolving regorafenib Form I in amide solvents such as dimethylformamide or N-methyl-2-pyrrolidone at temperatures ranging from 20 to 35°C. This process leads to the formation of regorafenib monohydrate through crystallization techniques involving cooling and filtration steps .

Another approach detailed in patent literature describes the use of alcohol solvents like isopropanol or n-butanol to produce crystalline forms of regorafenib. The synthesis process typically involves heating the solution, followed by cooling and stirring to facilitate crystallization .

Molecular Structure Analysis

The molecular structure of regorafenib monohydrate can be described using various chemical notations:

  • IUPAC Name: 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide hydrate
  • Chemical Formula: C21_{21}H17_{17}ClF4_{4}N4_{4}O4_{4}·H2_{2}O
  • CAS Number: 1019206-88-2
  • SMILES Notation: O.CNC(=O)C1=CC(OC2=CC=C(NC(=O)NC3=CC=C(Cl)C(=C3)C(F)(F)F)C(F)=C2)=CC=N1

The structure consists of multiple functional groups that contribute to its biological activity, including a pyridine ring and various fluorinated phenyl groups .

Chemical Reactions Analysis

Regorafenib monohydrate undergoes several chemical reactions that are crucial for its pharmacological activity. The primary reactions involve its interactions with specific kinases, where it acts as an inhibitor. In vitro studies have shown that it effectively inhibits the activity of kinases such as vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and others involved in tumor growth and angiogenesis .

The metabolic pathways of regorafenib also involve biotransformation through cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of active metabolites M-2 and M-5 which retain similar pharmacological activities .

Mechanism of Action

Regorafenib exerts its effects by inhibiting multiple kinases that play critical roles in cancer cell proliferation and survival. Its mechanism involves:

  1. Inhibition of Kinase Activity: Regorafenib targets several key kinases, including RET, VEGFR1-3, KIT, PDGFR-alpha, PDGFR-beta, FGFR1-2, TIE2, DDR2, TrkA, EphA2, RAF-1, BRAF, and BRAFV600E.
  2. Anti-Angiogenic Effects: By inhibiting these kinases, regorafenib disrupts angiogenesis—the formation of new blood vessels—which is essential for tumor growth.
  3. Impact on Tumor Microenvironment: The compound also influences the tumor microenvironment by modulating signaling pathways that contribute to cancer progression .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Regorafenib is practically insoluble in water but shows slight solubility in organic solvents like acetonitrile and methanol.
  • Melting Point: Specific melting point data for the monohydrate form may vary based on crystallization conditions.

Chemical Properties

  • Molecular Weight: Approximately 500.83 g/mol.
  • Log P (Partition Coefficient): Indicates hydrophobicity; log P values range around 4.53.
  • pKa Values: Strongest acidic pKa is approximately 10.52; strongest basic pKa is about 2.02.
  • Hydrogen Bonding: The compound has three hydrogen bond acceptors and donors .
Applications

Regorafenib monohydrate is primarily used in oncology for treating:

  • Metastatic Colorectal Cancer: For patients who have previously undergone standard therapies.
  • Gastrointestinal Stromal Tumors: Particularly for cases resistant to imatinib or sunitinib.
  • Hepatocellular Carcinoma: Approved for patients who have been treated with sorafenib.

Its role as a multi-targeted kinase inhibitor makes it a valuable therapeutic agent in managing advanced cancer types where traditional treatments may fail .

Properties

CAS Number

1019206-88-2

Product Name

regorafenib monohydrate

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide

Molecular Formula

C21H15ClF4N4O3

Molecular Weight

482.8 g/mol

InChI

InChI=1S/C21H15ClF4N4O3/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,29,30,32)

InChI Key

FNHKPVJBJVTLMP-UHFFFAOYSA-N

SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F.O

Solubility

Insoluble

Synonyms

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide;hydrate

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.